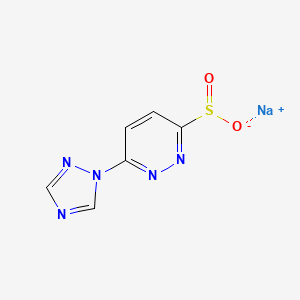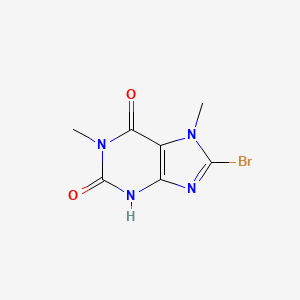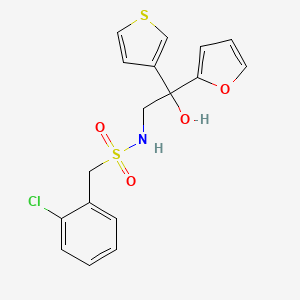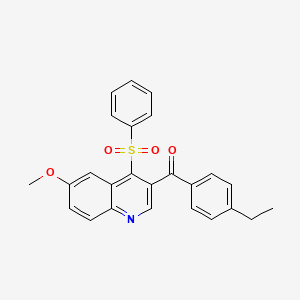![molecular formula C14H10Cl2O2S B3011526 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid CAS No. 385383-42-6](/img/structure/B3011526.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid, also known as 2-[(2,4-Dichlorobenzyl)thio]benzoic acid, is a synthetic organic compound that has been extensively studied for its wide range of applications. It is a white crystalline solid with a molecular weight of 315.1 g/mol and a melting point of 179-181 °C. This compound has been used in a variety of fields, including medicinal chemistry, analytical chemistry, and material science.
Scientific Research Applications
Catalytic Applications : Sulfuric acid derivatives, similar in structure to 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid, have been used as recyclable catalysts. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has shown efficacy as a catalyst in the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) (Tayebi, Saberi, & Niknam, 2011).
Synthesis of Complex Molecules : In the construction of metal–organic systems, flexible dicarboxylate ligands, which include compounds structurally related to this compound, play a vital role. These ligands have been utilized in synthesizing various metal–organic complexes (Dai et al., 2009).
Synthesis of Imidazoles : Another application is in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, where sulfuric acid derivatives similar to this compound were used as recyclable catalysts (Tavakoli, Bagherneghad, & Niknam, 2012).
Synthesis of Antifolate Compounds : Compounds like this compound have been used in the design and synthesis of antifolate compounds, which are investigated for their potential as dihydrofolate reductase inhibitors and antitumor agents (Gangjee et al., 2007).
Development of Novel Molecules : The compound has also been utilized in the synthesis of novel classes of molecules, such as 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, which have applications in various chemical processes (Clerici, Gelmi, & Pocar, 1999).
Anti-Helicobacter Pylori Agents : Derivatives of compounds similar to this compound have shown potent activities against the gastric pathogen Helicobacter pylori, offering potential applications in developing anti-bacterial agents (Carcanague et al., 2002).
Photocatalytic Applications : The compound has been studied in photochemical reactions, indicating its potential use in photochemical synthesis processes (Joshua & Lewis, 1967).
Carbonylation Reactions : An improved method for synthesizing derivatives of phenylacetic acid, including 2,4-dichlorophenylacetic acid, involves the carbonylation of related compounds. This process presents a novel approach to prepare phenylacetic acid derivatives (Li et al., 2019).
Future Directions
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2S/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDFHTIEEOQRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)

![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)


![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3011464.png)

